molecular formula C13H18O B154948 1-Benzylcyclohexan-1-ol CAS No. 1944-01-0

1-Benzylcyclohexan-1-ol

Cat. No. B154948
CAS RN: 1944-01-0
M. Wt: 190.28 g/mol
InChI Key: FELACZRZMOTSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several studies. For instance, the microbial dihydroxylation of benzoic acid using Alcaligenes eutrophus strain B9 leads to the production of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, which can undergo various oxidative and rearrangement reactions to yield a broad array of functionalized cyclohexanecarboxylic acid derivatives . Another study describes the synthesis of benzothiophene derivatives through heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which are obtained from alkynylation of 2-mercaptobenzaldehydes or ketones . Additionally, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol is reported, showcasing a novel strategy involving the treatment with PPh(3).HBr followed by aldehydes in the presence of a base .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is a key focus in some studies. For example, the crystal structure of cis-1-benzylidene-1,2,3,4-tetrahydronaphthalene reveals an unexpected conformation of the cyclohexenylidene ring, which is determined to have an unusual envelope conformation . This highlights the complexity and diversity of cyclohexane-related molecular structures.

Chemical Reactions Analysis

Chemical reactions involving cyclohexane derivatives are diverse. The photochemical and acid-catalyzed rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one result in various products, including phenols and cyclopentenones, through different reaction pathways . Moreover, the synthesis and isolation of 1-cyclohex-1,2-dien-1-ylbenzene from iodocyclohexenylbenzenes involve reactions with KOtBu and trapping reagents to afford cyclo-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups and molecular structure. For instance, the metabolites of ciglitazone, which possess hydroxy or oxo moieties on the cyclohexane ring, exhibit varying degrees of antidiabetic activity, with one metabolite showing extremely potent effects . This indicates that even small changes in the molecular structure can significantly impact the biological activity and properties of these compounds.

Scientific Research Applications

  • Experimental Design and Optimization : The synthesis of benzyl-1-cyclopentan-1-ol, a similar compound, was optimized using experimental design methods. This approach is significant in modern industrial research, enhancing knowledge in synthetic techniques and scientific rigor (Bouzidi & Gozzi, 2008).

  • Synthesis Techniques : Research has been conducted on the preparation of α-tetralones from benzocyclobutenones, involving sequential thermal electrocyclic reactions. This method includes the use of compounds like 1-Alkenylbenzocyclobuten-1-ols, which are closely related to 1-Benzylcyclohexan-1-ol (Hickman, Wallace, & Wardleworth, 1991).

  • Reactions Involving Benzene Oxide : Studies on the reactions of benzene oxide with thiols, including glutathione, provide insights into the metabolism of benzene and its derivatives. These reactions are crucial for understanding the chemical behavior of similar compounds (Henderson et al., 2005).

  • Antimicrobial Applications : Aminomethoxy derivatives of 1-benzylthiohexane, a compound related to 1-Benzylcyclohexan-1-ol, have been studied for their antimicrobial properties as additives for lubricating oils. These derivatives effectively suppress the growth of bacteria and fungi (Mamedbeili et al., 2011).

  • Enzymatic Transesterification : Research on 1-amino-2-cyclohexene-3-ols, similar in structure to 1-Benzylcyclohexan-1-ol, involves enzymatic transesterification. This process achieves optical resolution of specific compounds, highlighting its importance in stereoselective chemical synthesis (Kresze & Sabuni, 1987).

  • Palladium-Catalyzed Synthesis : The palladium-catalyzed synthesis of benzothiophene derivatives showcases the utility of similar compounds in forming complex chemical structures (Gabriele et al., 2011).

Safety And Hazards

1-Benzylcyclohexan-1-ol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-benzylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELACZRZMOTSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173072
Record name 1-Benzylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclohexan-1-ol

CAS RN

1944-01-0
Record name 1-(Phenylmethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylcyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1944-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1944-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzylcyclohexanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3.00 g (30.57 mmol) of cyclohexanone in 102 mL of tetrahydrofuran at 0° C. was added 36.68 mL (36.68 mmol) of a 1 M solution of benzyl magnesium chloride in diethyl ether and the mixture was allowed to warm to RT and stirred for 17 h. The reaction was quenched with methanol, followed by water. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride. The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 3.84 g (66%) of 1-benzylcyclohexanol. Then, 2.23 g (11.69 mmol) of the compound was dissolved in 5.8 mL of toluene and 2.00 g (11.69 mmol) of methyl(2S)-2-isocyanatohexanoate was added. The mixture was heated at 85° C. for 12 d. The solution was concentrated and the residue was purified by silica gel column chromatography eluting with an ethyl acetate:hexanes solution (1:6) to give 1.90 g (45%) of methyl(2S)-2-({[(1-benzylcyclohexyl)oxy]carbonyl}amino)hexanoate. Rf=0.39 (1:4 ethyl acetate:hexanes); 1H NMR (300 MHz, DMSO-d6) δ 7.36 (d, J=8 Hz, 1H), 7.25-7.10 (m, 5H), 4.02-3.97 (m, 1H), 3.65 (s, 3H), 3.12 (s, 2H), 1.72-1.06 (m, 16H), 0.87 (t, J=7 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylcyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-Benzylcyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
1-Benzylcyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
1-Benzylcyclohexan-1-ol
Reactant of Route 5
1-Benzylcyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
1-Benzylcyclohexan-1-ol

Citations

For This Compound
7
Citations
AG Mikhailovskii, ES Lichtenshtein… - Russian Journal of …, 2022 - Springer
… The initial benzylcarbinols were 2-methyl-3-phenylpropan-1-ol, 3-(6,7-dimethoxyphenyl)-2-methylpropan-1-ol, 1-benzylcyclopentan-1-ol, 1-benzylcyclohexan-1-ol, and 2-methyl-3-(…
Number of citations: 3 link.springer.com
A Moghimi, MR Shahdadi, S Keshipour… - Research on Chemical …, 2015 - Springer
… The combined organic phase was dried over MgSO 4 and concentrated by rotary evaporation to afford 1.9ág (85á% yield) white crystals of 1-benzylcyclohexan-1-ol (13). Mp 41–43á░C.…
Number of citations: 2 link.springer.com
YS Suh, J Lee, SH Kim, RD Rieke - Journal of organometallic chemistry, 2003 - Elsevier
The use of highly active manganese (Mn)*, prepared by the Rieke method, was investigated for the direct preparation of benzylic manganese reagents. The oxidative addition of the …
Number of citations: 52 www.sciencedirect.com
A Fiorati, P Berglund, MS Humble… - Advanced Synthesis & …, 2020 - Wiley Online Library
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting of a combination of a low polarity solvent (e. g. …
Number of citations: 7 onlinelibrary.wiley.com
A Fiorati, P Berglund, D Tessaro - 2019 - chemrxiv.org
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting in a combination of a low polarity solvent (eg …
Number of citations: 3 chemrxiv.org
X Peng, Y Hirao, S Yabu, H Sato… - The Journal of …, 2022 - ACS Publications
We identified a ternary hybrid catalyst system composed of an acridinium photoredox catalyst, a thiophosphoric imide (TPI) catalyst, and a titanium complex catalyst that promoted an …
Number of citations: 6 pubs.acs.org
H Chi, H Li, B Liu, R Ye, H Wang, YL Guo, Q Tan, B Xu - Iscience, 2019 - cell.com
… warmed to room temperature and stirred for 16 h to afford 1-benzylcyclohexan-1-ol as a crude. Then a mixture of the crude 1-benzylcyclohexan-1-ol (1.32 g), (chloromethoxy)ethane (…
Number of citations: 11 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.